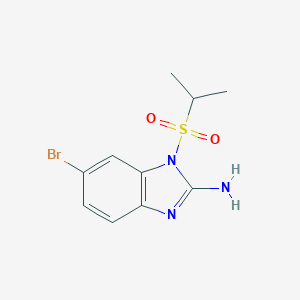![molecular formula C19H20N2O3S B280652 N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as SU6656, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits the activity of Src family kinases by binding to their ATP-binding site. This prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the inhibition of cancer cell proliferation, invasion, and metastasis. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-Alzheimer's disease properties, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell signaling pathways. This compound has also been found to inhibit the growth of bacterial biofilms, which are responsible for chronic infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for Src family kinases, which makes it a valuable tool for studying the role of these kinases in cancer and other diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is the development of more potent and selective Src family kinase inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of other diseases.
Méthodes De Synthèse
N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is synthesized through a multistep process involving the condensation of 2-acetylindole with 2-cyclohexen-1-ylacetaldehyde, followed by the addition of a sulfonamide group and a sulfonyl chloride group. The final product is obtained through purification and crystallization processes.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of Src family kinases, which play a crucial role in cancer cell proliferation, invasion, and metastasis. This compound has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of beta-amyloid precursor protein.
Propriétés
Formule moléculaire |
C19H20N2O3S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c22-19-15-8-4-7-14-17(10-9-16(21-19)18(14)15)25(23,24)20-12-11-13-5-2-1-3-6-13/h4-5,7-10,20H,1-3,6,11-12H2,(H,21,22) |
Clé InChI |
FAJNFVMYDGDHHY-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
SMILES canonique |
C1CCC(=CC1)CCNS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)



![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
